molecular formula C18H26FNO5 B12618981 N,N-DI-T-Boc-(2-fluoro-4-methoxyphenyl)methanamine

N,N-DI-T-Boc-(2-fluoro-4-methoxyphenyl)methanamine

Cat. No.: B12618981
M. Wt: 355.4 g/mol
InChI Key: FTKRYVWKRFKYQR-UHFFFAOYSA-N
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Description

N,N-DI-T-Boc-(2-fluoro-4-methoxyphenyl)methanamine is a chemical compound with the molecular formula C18H28FNO4. It is characterized by the presence of tert-butoxycarbonyl (Boc) protecting groups, a fluorine atom, and a methoxy group attached to a phenyl ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DI-T-Boc-(2-fluoro-4-methoxyphenyl)methanamine typically involves the protection of the amine group with Boc groups. One common method is to start with 2-fluoro-4-methoxyaniline, which undergoes a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N,N-DI-T-Boc-(2-fluoro-4-methoxyphenyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-DI-T-Boc-(2-fluoro-4-methoxyphenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its structural features.

    Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-DI-T-Boc-(2-fluoro-4-methoxyphenyl)methanamine involves its reactivity towards various chemical reagents. The Boc protecting groups provide stability during synthetic transformations, while the fluorine and methoxy groups influence the compound’s electronic properties. These features make it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-DI-T-Boc-(2-fluoro-4-methoxyphenyl)methanamine is unique due to the presence of both fluorine and methoxy groups, which provide distinct electronic and steric properties. These features make it particularly useful in specific synthetic and research applications .

Properties

Molecular Formula

C18H26FNO5

Molecular Weight

355.4 g/mol

IUPAC Name

tert-butyl N-[(2-fluoro-4-methoxyphenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C18H26FNO5/c1-17(2,3)24-15(21)20(16(22)25-18(4,5)6)11-12-8-9-13(23-7)10-14(12)19/h8-10H,11H2,1-7H3

InChI Key

FTKRYVWKRFKYQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=C(C=C(C=C1)OC)F)C(=O)OC(C)(C)C

Origin of Product

United States

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